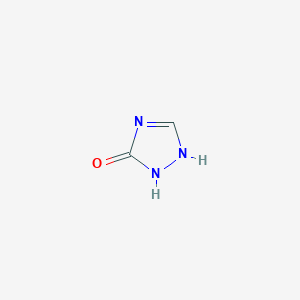

1,2-Dihydro-3H-1,2,4-triazol-3-one

Description

Properties

IUPAC Name |

1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTSCEYDCZBRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074572 | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-33-6 | |

| Record name | 2,4-Dihydro-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazol-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazol-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of the 1,2,4-Triazol-3-one Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazol-3-one moiety is a crucial heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous bioactive compounds. A thorough understanding of its spectroscopic properties is paramount for the unambiguous identification, characterization, and structural elucidation of novel drug candidates and their metabolites. This technical guide provides a comprehensive overview of the spectroscopic analysis of the 1,2,4-triazol-3-one core, detailing experimental protocols and summarizing key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1,2,4-triazol-3-one derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The proton NMR spectra of compounds containing the 1,2,4-triazol-3-one core are characterized by signals corresponding to the protons on the heterocyclic ring and any substituents. The chemical shifts are influenced by the electronic environment, including the presence of adjacent functional groups and the tautomeric form of the triazole ring.

¹³C NMR Spectroscopy

Carbon-13 NMR provides insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the 1,2,4-triazol-3-one ring are particularly informative for confirming the core structure.

Table 1: Typical NMR Spectroscopic Data for the 1,2,4-Triazol-3-one Core

| Nucleus | Atom Position | Typical Chemical Shift (ppm) | Notes |

| ¹H | N-H | 12.0 - 13.0 | Broad singlet, position can be solvent-dependent. |

| ¹H | C5-H | 7.5 - 8.5 | Singlet, influenced by substituents at N4. |

| ¹³C | C3 (C=O) | 155 - 165 | |

| ¹³C | C5 | 140 - 150 |

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) and can vary based on the solvent and the nature of substituents on the core structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For the 1,2,4-triazol-3-one core, characteristic vibrational frequencies are observed for the N-H, C=O, and C=N bonds.

Table 2: Characteristic IR Absorption Frequencies for the 1,2,4-Triazol-3-one Core

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| N-H | Stretching | 3100 - 3300 | Medium to Strong, Broad |

| C=O | Stretching | 1680 - 1720 | Strong |

| C=N | Stretching | 1580 - 1620 | Medium |

| Ring C-H | Stretching | 3000 - 3100 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The fragmentation of the 1,2,4-triazol-3-one ring is influenced by the ionization method and the nature of its substituents.

Under Electron Ionization (EI), the 1,2,4-triazole ring often undergoes characteristic cleavage. A common fragmentation pathway for the related 1H-1,2,4-triazole involves the loss of HCN, resulting in a major fragment ion.[1] For substituted 1,2,4-triazol-3-ones, fragmentation can be more complex and may involve the loss of substituents or cleavage of the heterocyclic ring.[1] Electrospray Ionization (ESI) is a softer ionization technique that often preserves the molecular ion, which is particularly useful for confirming the molecular weight of the compound.[1]

Table 3: Common Mass Spectrometry Fragmentation Patterns for the 1,2,4-Triazole Core

| Ionization Mode | Fragmentation Pathway | Common Fragment Ions (m/z) |

| EI | Loss of CO | [M-28]⁺ |

| EI | Loss of N₂ | [M-28]⁺ |

| EI | Ring Cleavage | Varies with substitution |

| ESI | Protonation | [M+H]⁺ |

| ESI | Adduct Formation | [M+Na]⁺, [M+K]⁺ |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,2,4-triazol-3-one core exhibits characteristic absorption maxima in the ultraviolet region. The position and intensity of these absorptions can be affected by the solvent and the presence of chromophoric substituents.

Table 4: Typical UV-Vis Absorption Data for the 1,2,4-Triazol-3-one Core

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Methanol | ~210 - 230 | Varies | π → π |

| Methanol | ~250 - 280 | Varies | n → π |

Experimental Protocols & Workflows

Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data. The following sections provide generalized methodologies for the key spectroscopic techniques discussed.

General Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized 1,2,4-triazol-3-one derivative.

NMR Spectroscopy Protocol

IR Spectroscopy Protocol

Mass Spectrometry Protocol (LC-MS)

UV-Vis Spectroscopy Protocol

References

A Historical Overview of 1,2,4-Triazole Chemistry: A Technical Guide

Abstract: The 1,2,4-triazole nucleus, a five-membered heterocyclic ring, is a cornerstone of modern medicinal and agricultural chemistry. Characterized by its unique physicochemical properties, including metabolic stability and hydrogen bonding capability, this scaffold is integral to a vast array of therapeutic and commercial agents.[1][2] This technical guide provides a comprehensive historical overview of 1,2,4-triazole chemistry, from its initial discovery to the development of foundational synthetic methodologies and its evolution into a "privileged structure" in drug development and agrochemistry.[1] We present detailed experimental protocols for key synthesis reactions, summarize quantitative biological data, and provide visualizations of critical pathways and workflows to support researchers, scientists, and professionals in the field.

Introduction: A Privileged Scaffold

The 1,2,4-triazole is a five-membered heterocyclic compound with the molecular formula C₂H₃N₃, containing three nitrogen atoms at positions 1, 2, and 4.[3][4] Its structure is planar and aromatic, which contributes to the stability of the ring system.[4][5] The triazole ring can exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being more stable.[3][6] The unique properties of the 1,2,4-triazole nucleus, such as its dipole character, capacity for hydrogen bonding, rigidity, and solubility, allow it to act as a potent pharmacophore that interacts with biological receptors with high affinity.[3] It often serves as a stable bioisostere for amide, ester, or carboxylic acid groups, enhancing the pharmacokinetic profiles of drug candidates.[1][3] These attributes have led to its classification as a privileged scaffold in medicinal chemistry, forming the core of drugs with antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][3][7]

Historical Milestones

Discovery and Early Developments

The journey into 1,2,4-triazole chemistry began in the late 19th century. In 1885, the carbon-nitrogen ring system was first named "triazole" by the scientist Bladin.[8][9] This foundational work opened the door for systematic investigation into the synthesis and properties of this novel heterocyclic system.[2] Early research focused on establishing the fundamental structure, aromatic character, and basic reactivity of the triazole ring, laying the groundwork for future innovations.[2]

Foundational Synthetic Methods

The widespread application of 1,2,4-triazoles was made possible by the development of robust synthetic routes. Two classical named reactions from the early 20th century were particularly influential:

-

The Einhorn-Brunner Reaction: First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction involves the acid-catalyzed condensation of diacylamines (imides) with hydrazines or semicarbazides to form substituted 1,2,4-triazoles.[7][10][11]

-

The Pellizzari Reaction: Discovered by Guido Pellizzari in 1911, this method synthesizes the 1,2,4-triazole ring through the condensation of an amide with a hydrazide, typically at high temperatures.[12]

These early methods, while sometimes limited by harsh conditions and low yields, were critical for accessing the triazole scaffold and enabling the exploration of its chemical and biological potential.[12]

Core Synthetic Methodologies

Pellizzari Reaction

The Pellizzari reaction is the thermal condensation of an amide and an acylhydrazide to yield a 3,5-disubstituted-1,2,4-triazole.[12] The reaction mechanism begins with a nucleophilic attack by the nitrogen of the hydrazide on the amide's carbonyl carbon.[12][13] This is followed by an intramolecular cyclization and a series of dehydration steps to form the stable aromatic triazole ring.[12] A significant drawback of this method is the requirement for high temperatures and long reaction times, which can result in low yields.[12][13] Furthermore, if the acyl groups on the amide and acylhydrazide are different (an unsymmetrical reaction), a mixture of three isomeric triazole products can form due to an "interchange of acyl groups" side reaction.[13]

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction provides a direct route to substituted 1,2,4-triazoles from the condensation of imides with alkyl hydrazines.[10] The reaction is typically acid-catalyzed and proceeds through the initial nucleophilic attack of the hydrazine on one of the imide's carbonyl groups, followed by cyclization and dehydration.[7][10] A key feature of this reaction is its regioselectivity when using unsymmetrical diacylamines. The outcome is governed by the electronic properties of the acyl groups; the primary amine of the hydrazine preferentially attacks the more electrophilic carbonyl carbon.[14] This generally results in the acyl group from the stronger corresponding carboxylic acid residing at the 3-position of the final triazole product.[7]

Experimental Protocols

General Protocol for Pellizzari Reaction: Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol describes a symmetrical reaction to avoid the formation of isomeric side products.[13]

-

Materials: Benzamide (1.0 eq), Benzoylhydrazide (1.0 eq), high-boiling point solvent (e.g., nitrobenzene) or neat conditions.

-

Apparatus: Round-bottom flask, reflux condenser, nitrogen inlet, heating mantle, magnetic stirrer.

-

Procedure:

-

Combine equimolar amounts of benzamide and benzoylhydrazide in the round-bottom flask. If using a solvent, add it to the mixture.

-

Fit the flask with a reflux condenser and flush the system with nitrogen.

-

Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with continuous stirring.

-

Maintain the temperature for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature. A solid product should form.

-

If the reaction was performed neat, triturate the solid with a suitable solvent such as ethanol to remove impurities.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.

-

Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its identity and purity.[13]

-

General Protocol for Einhorn-Brunner Reaction: Regioselective Synthesis

This protocol is designed for the reaction of an unsymmetrical diacylamine, where the goal is to maximize the formation of a single regioisomer.[14]

-

Materials: Unsymmetrical Imide (e.g., N-acetyl-N-trifluoroacetylamine) (1.0 eq), Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq), Glacial Acetic Acid (as solvent and catalyst).

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle.

-

Procedure:

-

In the round-bottom flask, dissolve the unsymmetrical imide in glacial acetic acid.

-

Add the substituted hydrazine to the solution. Note: The reaction can be exothermic.

-

Attach the reflux condenser and heat the mixture to reflux (approximately 118°C for acetic acid) with stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice-water bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove residual acetic acid.

-

If necessary, purify the product further by column chromatography or recrystallization. Separation of potential regioisomers may be challenging due to similar physicochemical properties.[14]

-

Characterize the product(s) to confirm structure and determine the regioselectivity of the reaction.

-

Evolution of Applications

The stable and versatile 1,2,4-triazole scaffold has been integrated into a remarkable number of commercially successful products, particularly in medicine and agriculture.

Medicinal Chemistry

The 1,2,4-triazole nucleus is a key component in numerous drugs, demonstrating a wide spectrum of biological activities.[6]

-

Antifungal Agents: This is the most prominent application of 1,2,4-triazoles.[1][15] Drugs like Fluconazole, Itraconazole, and Voriconazole are mainstays in treating systemic fungal infections.[1][6] Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][7] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the enzyme's heme iron, triazoles disrupt ergosterol production, leading to increased membrane permeability and inhibition of fungal growth.[1][15]

-

Anticancer Agents: Triazole derivatives are used in cancer therapy, most notably as aromatase inhibitors. Drugs such as Letrozole and Anastrozole, which contain the triazole scaffold, are used to treat hormone-receptor-positive breast cancer.[1]

-

Antiviral Agents: The broad-spectrum antiviral drug Ribavirin features a 1,2,4-triazole ring and is used in the treatment of hepatitis C and other viral infections.[1][6]

-

Other Therapeutic Areas: The scaffold has been successfully incorporated into drugs with antibacterial, anticonvulsant, analgesic, and anti-inflammatory properties.[3][6]

Agrochemicals

In agriculture, 1,2,4-triazole derivatives are widely used to protect crops and enhance yield.[16][17]

-

Fungicides: Similar to their medicinal counterparts, triazole-based agrochemicals like tebuconazole, propiconazole, and paclobutrazol are potent fungicides that protect a wide range of crops from pathogenic fungi.[16]

-

Herbicides and Plant Growth Regulators: Certain triazole derivatives are effective as herbicides and plant growth regulators, helping to manage weeds and control crop development for improved harvests.[16]

Data and Visualization

Quantitative Biological Activity Data

The following tables summarize the biological activity of selected 1,2,4-triazole derivatives.

Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

|---|---|---|---|

| Fluconazole | Candida albicans | 12.5 | [1] |

| Schiff bases 46-47 | Candida albicans | 3.125 | [3] |

| Compound 13 | Various Fungi | 6.25 (Expressed as 87% inhibition) |[6] |

Table 2: Antibacterial Activity of 1,2,4-Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

|---|---|---|---|

| Schiff bases 46-47 | Staphylococcus aureus | 3.125 | [3] |

| Derivatives 15 & 16 | E. aerogenes, S. aureus | "Good activity" (quantitative data not specified) | [6] |

| Derivatives 17 & 18 | Various pathogens | "Good activity" (quantitative data not specified) |[6] |

Diagrams and Workflows

Visualizations of key processes aid in understanding the synthesis and application of 1,2,4-triazoles.

Caption: Mechanism of action for 1,2,4-triazole antifungal agents.

Caption: General experimental workflow for the Pellizzari reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 11. Einhorn-Brunner Reaction [drugfuture.com]

- 12. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. rjptonline.org [rjptonline.org]

- 17. rjptonline.org [rjptonline.org]

fundamental structure and reactivity of 1,2,4-triazole rings

An In-Depth Technical Guide on the Fundamental Structure and Reactivity of 1,2,4-Triazole Rings

Introduction

The 1,2,4-triazole ring is a five-membered heterocyclic scaffold composed of two carbon and three nitrogen atoms.[1] This nucleus is a cornerstone in modern medicinal chemistry, frequently classified as a "privileged structure" due to its remarkable combination of physicochemical properties.[2] These properties include high aromaticity, metabolic stability, and the capacity for hydrogen bonding.[2][3] The 1,2,4-triazole moiety acts as a bioisostere for amide and ester groups, contributing to favorable pharmacokinetic profiles.[2][4] Consequently, its derivatives have been successfully integrated into a multitude of therapeutic agents, demonstrating a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[2][5] This guide provides a comprehensive overview of the fundamental structure, reactivity, and key applications of the 1,2,4-triazole core for researchers, scientists, and drug development professionals.

Fundamental Structure and Properties

The 1,2,4-triazole ring is a planar, aromatic heterocycle.[6] All atoms in the ring are sp2 hybridized, with 6π electrons delocalized across the system, which accounts for its significant stability.[1][7]

Tautomerism

1,2,4-triazole exists in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. These forms rapidly interconvert, though the 1H tautomer is generally considered to be the more stable form.[1][4]

Caption: Tautomeric forms of the 1,2,4-triazole ring.

Physicochemical and Spectroscopic Data

The 1,2,4-triazole molecule is amphoteric, meaning it can be both protonated and deprotonated.[1][6] It is a weak base with a pKa of 2.19-2.45 for the protonated species and is also weakly acidic, with a pKa of 10.26 for the NH proton.[6][7] This dual nature is crucial for its interactions within biological systems.[1]

Table 1: Physicochemical Properties of 1H-1,2,4-Triazole

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₂H₃N₃ | [4] |

| Molecular Weight | 69.06 g/mol | [8] |

| Appearance | White crystalline solid/powder | [7][8] |

| Melting Point | 120 to 121 °C | [6] |

| Boiling Point | 260 °C | [6] |

| Density | 1.13 - 1.439 g/cm³ | [6][7] |

| pKa (acidic NH) | 10.26 | [6][7] |

| pKa (protonated) | 2.19 - 2.45 | [6][7] |

| Solubility in Water | Very soluble | [6] |

| Solubility (Organic) | Soluble in ethanol, methanol, acetone |[7][8] |

Table 2: Spectroscopic Data for 1H-1,2,4-Triazole

| Type | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H NMR | MeOH-d₄ | 7.92 (C3–H), 8.85 (C5–H) | [7] |

| ¹³C NMR | MeOH-d₄ | 147.4 (C3), 147.4 (C5) |[7] |

Reactivity of the 1,2,4-Triazole Ring

The reactivity of the 1,2,4-triazole ring is dictated by the distribution of electron density. The carbon atoms (C3 and C5) are electron-deficient (π-deficient) due to their proximity to electronegative nitrogen atoms, making them susceptible to nucleophilic attack.[7] Conversely, the nitrogen atoms possess high electron density and are the primary sites for electrophilic substitution.[7]

Caption: General reactivity patterns of the 1,2,4-triazole ring.

Electrophilic Substitution

Electrophilic attacks occur exclusively at the nitrogen atoms.[7]

-

Protonation: The parent 1H-1,2,4-triazole is readily protonated at the N4 position in the presence of strong acids.[7]

-

Alkylation: This is a common and critical reaction. Alkylation of N-unsubstituted 1,2,4-triazoles can lead to a mixture of N1 and N4-substituted products.[9] The regioselectivity often depends on the reaction conditions, such as the base and solvent used.[10][11] For instance, alkylation with DBU as the base consistently yields a 90:10 ratio of N1 to N4 isomers.[10]

-

Metalation: The acidic NH proton allows for easy metalation with bases like NaOH or reagents such as AgNO₃ to form organometallic compounds.[7] Lithiation of 1-substituted-1H-1,2,4-triazoles typically occurs at the C5 position.[12]

Nucleophilic Substitution

The electron-deficient carbon atoms are susceptible to attack by nucleophiles, particularly when a good leaving group is present.[7] This reactivity is fundamental to the functionalization of the triazole core. For example, halogenated triazoles can undergo substitution with various nucleophiles.[13]

Cycloaddition Reactions

The 1,2,4-triazole system can participate in various cycloaddition reactions, which are effective methods for synthesizing more complex heterocyclic systems.[14][15] For instance, derivatives like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) are potent dienophiles in Diels-Alder reactions.[15]

Synthesis of 1,2,4-Triazole Rings

Several established methods exist for the synthesis of the 1,2,4-triazole ring, including the Pellizzari and Einhorn–Brunner reactions.[6] A common modern approach involves the cyclization of precursors like amidrazones.[16]

Caption: General workflow for Einhorn-Brunner type synthesis.

Representative Experimental Protocol: Synthesis of 4-Aryl-1,2,4-triazoles

This protocol is a generalized method based on the transamination of N,N-dimethylformamide azine dihydrochloride with anilines.[17]

-

Reagent Preparation: Prepare N,N-dimethylformamide azine dihydrochloride.

-

Reaction Setup: In a round-bottom flask, combine the N,N-dimethylformamide azine dihydrochloride (1.0 eq) with the desired primary aniline (1.0-1.2 eq).

-

Heating: Heat the reaction mixture, typically without a solvent, at a temperature ranging from 120-160 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 14 hours.[17]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic solution with an aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude residue via column chromatography or recrystallization to yield the pure 4-aryl-1,2,4-triazole product.

Applications in Drug Development

The 1,2,4-triazole scaffold is a key pharmacophore in numerous clinically approved drugs.[3][18] Its stability, polarity, and hydrogen bonding capabilities enhance drug-receptor interactions and improve solubility.[3][4]

Mechanism of Action: Antifungal Agents

The most prominent application of 1,2,4-triazoles is in antifungal therapy.[2][18] Drugs like fluconazole and voriconazole act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][18] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[2]

Caption: Mechanism of action for 1,2,4-triazole antifungal agents.

Therapeutic Roles

Beyond antifungal activity, 1,2,4-triazole derivatives are integral to drugs with diverse therapeutic actions.

Table 3: Prominent Drugs Containing the 1,2,4-Triazole Scaffold

| Drug | Therapeutic Class | Primary Application | References |

|---|---|---|---|

| Fluconazole | Antifungal | Systemic fungal infections | [2][4] |

| Itraconazole | Antifungal | Systemic fungal infections | [2][4] |

| Letrozole | Anticancer | Aromatase inhibitor for breast cancer | [2][3] |

| Anastrozole | Anticancer | Aromatase inhibitor for breast cancer | [19] |

| Ribavirin | Antiviral | Broad-spectrum antiviral (e.g., Hepatitis C) | [2][16] |

| Alprazolam | Anxiolytic | Anxiety disorders | [19] |

| Rizatriptan | Antimigraine | Acute treatment of migraines |[19] |

Conclusion

The 1,2,4-triazole ring possesses a unique combination of structural stability, predictable reactivity, and versatile biological interaction capabilities. Its aromatic nature and the distinct electronic properties of its carbon and nitrogen atoms allow for targeted functionalization through both electrophilic and nucleophilic pathways. These characteristics have cemented its role as a privileged scaffold in medicinal chemistry, leading to the development of numerous life-saving drugs across various therapeutic areas. A thorough understanding of its fundamental structure and reactivity remains critical for the rational design and synthesis of novel, more effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Triazole phosphonates. Electrophilic substitution of 1‐substituted‐1H‐1,2,4‐triazoles via lithiated triazole intermediates | Semantic Scholar [semanticscholar.org]

- 13. Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts: preparation of substituted 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. acgpubs.org [acgpubs.org]

- 16. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

The 1,2-dihydro-3H-1,2,4-triazol-3-one Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2-dihydro-3H-1,2,4-triazol-3-one nucleus is increasingly recognized as a "privileged scaffold" in medicinal chemistry. This five-membered heterocyclic ring, featuring three nitrogen atoms and a carbonyl group, serves as a versatile template for the design of potent and selective modulators of a wide array of biological targets. Its unique combination of features—metabolic stability, capacity for diverse chemical modifications, and ability to engage in multiple modes of interaction with biomolecules—has established it as a cornerstone in the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and neurology.

This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, diverse biological activities with supporting quantitative data, key mechanisms of action, and relevant experimental protocols.

Diverse Biological Activities of the 1,2,4-Triazol-3-one Scaffold

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of pharmacological activities. This versatility underscores its privileged nature, enabling the development of targeted therapies for a variety of diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 1,2,4-triazol-3-one derivatives. These compounds have been shown to inhibit tumor growth through various mechanisms, including the disruption of microtubule dynamics and the inhibition of key signaling pathways.

Table 1: Anticancer Activity of Selected 1,2,4-Triazol-3-one Derivatives

| Compound ID | Cancer Cell Line | Biological Target | IC50 / GI50 (µM) | Reference |

| Indole-Triazole Hybrid (9p) | HeLa (Cervical Cancer) | Tubulin Polymerization | 0.0083 (8.3 nM) | [1] |

| Indole-Triazole Hybrid (12) | HeLa (Cervical Cancer) | Tubulin Polymerization | 0.15 | [2] |

| Indolyl 1,2,4-triazole (Vg) | MCF-7 (Breast Cancer) | CDK4 / CDK6 | 0.891 (CDK4), 0.112 (CDK6) | [3] |

| Indolyl 1,2,4-triazole (Vf) | MDA-MB-231 (Breast Cancer) | CDK4 / CDK6 | 1.914 (CDK4), 0.075 (CDK6) | [3] |

| Triazolo-Thiadiazole (KA25) | HT-29 (Colon Cancer) | Akt1/Akt2 Phosphorylation | - | [4] |

| Triazolo-Thiadiazole (KA39) | HT-29 (Colon Cancer) | Akt1/Akt2 Phosphorylation | - | [4] |

Antimicrobial and Antifungal Activity

The 1,2,4-triazole core is a well-established pharmacophore in antifungal agents. The "3-one" substitution maintains this activity, and derivatives have also shown promise as antibacterial agents.

Table 2: Antimicrobial and Antifungal Activity of Selected 1,2,4-Triazol-3-one Derivatives

| Compound ID | Microbial Strain | Activity | MIC (µg/mL) | Reference |

| Aminomethyl derivative | Staphylococcus aureus | Antibacterial | - | [5] |

| Aminomethyl derivative | Candida albicans | Antifungal | - | [5] |

Enzyme Inhibition

Beyond cancer-related kinases, 1,2,4-triazol-3-one derivatives have been explored as inhibitors of various other enzymes, highlighting the scaffold's potential in treating a range of diseases.

Table 3: Enzyme Inhibitory Activity of Selected 1,2,4-Triazol-3-one Derivatives

| Compound ID | Enzyme Target | Biological Activity | IC50 (µM) | Reference |

| Triazole Aminopyrazine | PI3Kδ | Inflammation/Autoimmune | - | [6] |

| 1,2,4-Triazole-thiol derivative (6b) | PI3K/mTOR | Anticancer | 4.56 (A549 cells) | [7] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Tubulin Polymerization

Several potent anticancer agents incorporating the 1,2,4-triazole-3-one scaffold function by disrupting microtubule dynamics. These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][8][9]

Inhibition of Tubulin Polymerization by 1,2,4-Triazol-3-one Derivatives.

Modulation of Kinase Signaling Pathways

The 1,2,4-triazol-3-one scaffold has proven to be an effective template for the design of inhibitors targeting various protein kinases that are often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[7][10] Derivatives of 1,2,4-triazole-3-one have been developed as dual inhibitors of PI3K and mTOR, effectively blocking this pro-survival pathway and inducing apoptosis in cancer cells.

Dual Inhibition of PI3K and mTOR by 1,2,4-Triazol-3-one Derivatives.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[3] Specific 1,2,4-triazol-3-one derivatives have been designed to inhibit CDK4 and CDK6, which are crucial for the G1/S phase transition. Inhibition of these kinases leads to cell cycle arrest and prevents cancer cell proliferation.

Inhibition of CDK4/6 by 1,2,4-Triazol-3-one Derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and for key biological assays used in the evaluation of its derivatives.

Synthesis of the this compound Core

A common and versatile method for the synthesis of the this compound core involves the intramolecular cyclization of substituted semicarbazones or the reaction of hydrazonoyl chlorides with a cyanate source.[11][12][13]

Protocol: Synthesis of 1,5-disubstituted-1,2-dihydro-3H-1,2,4-triazol-3-ones from Hydrazonoyl Chlorides and Potassium Cyanate [13]

-

Reaction Setup: To a solution of the appropriate hydrazonoyl chloride (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add potassium cyanate (KOCN) (1.2 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, add water (10 mL) to the reaction mixture to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1,5-disubstituted-1,2-dihydro-3H-1,2,4-triazol-3-one.

Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase activity can be measured using various assay formats, including fluorescence-based assays that detect the consumption of ATP or the phosphorylation of a substrate.

Protocol: Generic Fluorescence-Based Kinase Inhibition Assay

-

Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide), and the test compound at various concentrations in an appropriate kinase buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and add a detection reagent that generates a fluorescent signal proportional to the amount of ATP consumed or the amount of phosphorylated substrate produced.

-

Signal Measurement: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Drug Discovery Workflow

The development of drugs based on a privileged scaffold typically follows a structured workflow, from initial hit discovery to lead optimization and preclinical evaluation.

General Drug Discovery Workflow Utilizing a Privileged Scaffold.

The process begins with the synthesis of a diverse library of compounds based on the this compound core.[14] This library is then subjected to high-throughput screening (HTS) against a specific biological target or in a phenotypic assay.[14][15][16] Hits from the primary screen are validated and further characterized to confirm their activity and mode of action. Promising hits then enter the lead optimization phase, where structure-activity relationship (SAR) studies are conducted to improve potency, selectivity, and pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). This iterative process of design, synthesis, and testing ultimately leads to the identification of a preclinical candidate for further development.

References

- 1. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. daneshyari.com [daneshyari.com]

- 4. High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. isres.org [isres.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3H-1,2,4-triazol-3-one synthesis [organic-chemistry.org]

- 13. Additive-Free Synthesis of 3H-1,2,4-Triazol-3-ones via a Formal [3+2] Cycloaddition Reaction of Hydrazonoyl Chlorides with KOCN [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

A Quantum Chemical Deep Dive into Thione-Thiol Tautomerism in 1,2,4-Triazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its biological activity often intricately linked to the subtle equilibrium between its thione and thiol tautomeric forms. Understanding the factors governing this tautomerism is paramount for rational drug design and development. This technical guide provides a comprehensive exploration of the quantum chemical methodologies employed to investigate the thione-thiol tautomerism in 1,2,4-triazoles. It presents a comparative analysis of computational methods, detailed experimental protocols for in silico investigations, and a summary of key quantitative findings that illuminate the energetic landscape of this critical isomeric transformation.

Introduction: The Significance of Tautomerism in 1,2,4-Triazoles

1,2,4-triazole derivatives are integral components of a wide array of therapeutic agents, exhibiting diverse pharmacological activities. The presence of a thione group at the 3-position introduces the possibility of prototropic tautomerism, leading to an equilibrium between the thione (C=S) and thiol (S-H) forms. This tautomeric balance is not merely an academic curiosity; it profoundly influences the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capabilities, and steric profile. Consequently, the predominant tautomer can exhibit differential binding affinities for biological targets, impacting efficacy and pharmacokinetic properties. A thorough understanding of this equilibrium is therefore a critical aspect of structure-activity relationship (SAR) studies and the rational design of novel 1,2,4-triazole-based drugs.

Theoretical Foundations and Computational Methodologies

Quantum chemical calculations have emerged as a powerful tool to elucidate the intricacies of tautomeric equilibria, providing insights that are often challenging to obtain through experimental methods alone. The investigation of thione-thiol tautomerism in 1,2,4-triazoles typically employs a range of ab initio and density functional theory (DFT) methods.

Levels of Theory and Basis Sets

The choice of the computational method and basis set is critical for obtaining accurate and reliable results. Several approaches have been successfully applied to study this system:

-

Hartree-Fock (HF): While computationally less expensive, HF methods do not account for electron correlation and may provide less accurate energetic predictions.

-

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects and generally offers improved accuracy over HF, albeit at a higher computational cost.

-

Density Functional Theory (DFT): DFT methods, particularly those employing hybrid functionals like B3LYP, have been shown to provide a good balance of accuracy and computational efficiency for studying tautomerism in heterocyclic systems.[1][2] The B3LYP functional, combined with the 6-31G(d,p) basis set, has been demonstrated to be a reliable and well-suited level of theory for investigating thione-thiol tautomerism in 1,2,4-triazoles.[1][2]

Commonly used Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are often employed. The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.

Solvation Models

To simulate the influence of a solvent environment on the tautomeric equilibrium, implicit solvation models are frequently utilized. The Polarizable Continuum Model (PCM) and its variants (D-PCM, C-PCM, IEF-PCM) are popular choices. These models represent the solvent as a continuous dielectric medium, offering a computationally efficient way to account for bulk solvent effects.

Data Presentation: Energetic Landscape of Thione-Thiol Tautomerism

Quantum chemical calculations provide a wealth of quantitative data that can be used to compare the relative stabilities of the thione and thiol tautomers. The following tables summarize key energetic parameters for the parent 1,2,4-triazole-3-thione and a substituted derivative.

Table 1: Calculated Relative Energies (kcal/mol) of 1,2,4-Triazole-3-thione Tautomers in the Gas Phase

| Level of Theory | Basis Set | Thione (Relative Energy) | Thiol (Relative Energy) |

| HF | 6-31G(d,p) | 0.00 | 8.54 |

| B3LYP | 6-31G(d,p) | 0.00 | 5.78 |

| MP2 | 6-31G(d,p) | 0.00 | 6.23 |

Data extrapolated from findings that the thione form is the most stable across different levels of theory.[1][2]

Table 2: Quantum Chemical Parameters for Tautomers of 4-amino-5-phenyl-1,2,4-triazole-3-thione/thiol calculated with DFT B3LYP/6-31G

| Parameter | Thione (TN 2B) | Thiol (TL 2A) | Thiol (TL 2C) |

| Total Energy (eV) | -259.311 | -25212.895 | -25212.822 |

| HOMO (eV) | -5.768 | -6.149 | -6.177 |

| LUMO (eV) | -1.415 | -1.056 | -1.252 |

| Energy Gap (eV) | 4.353 | 5.093 | 4.925 |

| Dipole Moment (µ/D) | 3.686 | 4.697 | 7.588 |

This table presents data for a substituted derivative, illustrating the types of quantum chemical descriptors that can be calculated and compared.

Experimental Protocols: A Guide to In Silico Investigation

This section outlines a detailed methodology for the quantum chemical investigation of thione-thiol tautomerism in 1,2,4-triazoles using the Gaussian suite of programs.

Geometry Optimization and Frequency Analysis

-

Input File Preparation:

-

Construct the initial 3D structures of the thione and thiol tautomers using a molecular builder.

-

Create a Gaussian input file (.gjf or .com) specifying the desired level of theory and basis set (e.g., #p B3LYP/6-31G(d,p)).

-

Include the Opt keyword to request a geometry optimization.

-

Specify the charge and multiplicity of the molecule (typically 0 and 1 for neutral closed-shell molecules).

-

Provide the initial Cartesian coordinates of the atoms.

-

-

Execution:

-

Submit the input file to Gaussian.

-

-

Analysis of Results:

-

Verify that the optimization has converged by checking the output file for the "Optimization completed" message.

-

Perform a frequency calculation (Freq keyword) on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The frequency calculation also provides thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Transition State Search for Proton Transfer

-

Input File Preparation:

-

Use a transition state search algorithm such as the Berny algorithm (Opt=TS).

-

An initial guess for the transition state geometry is required. This can often be estimated by manually moving the proton between the donor and acceptor atoms.

-

It is often beneficial to calculate the force constants at the initial geometry (CalcFC).

-

-

Execution and Analysis:

-

Submit the job and verify convergence.

-

A successful transition state calculation will result in a single imaginary frequency corresponding to the motion along the reaction coordinate (the proton transfer).

-

Natural Bond Orbital (NBO) Analysis

-

Input File Modification:

-

Add the Pop=NBO keyword to the route section of the input file for the optimized geometries.

-

-

Analysis of NBO Output:

-

Examine the NBO output to analyze the electronic structure, including natural atomic charges, hybridization of orbitals, and donor-acceptor interactions. This can provide insights into the electronic factors that stabilize one tautomer over the other.

-

Visualizations: Mapping the Tautomeric Landscape

Visual representations are invaluable for understanding the complex relationships in quantum chemical studies. The following diagrams, generated using the DOT language, illustrate key aspects of the investigation.

Caption: Thione-Thiol Tautomeric Equilibrium in 1,2,4-Triazoles.

Caption: Computational Workflow for Tautomerism Investigation.

Conclusion

The quantum chemical investigation of thione-thiol tautomerism in 1,2,4-triazoles provides invaluable insights for drug discovery and development. DFT calculations, particularly at the B3LYP/6-31G(d,p) level of theory, have proven to be a robust and reliable tool for predicting the relative stabilities of tautomers. The consistent finding that the thione form is energetically more favorable in the gas phase provides a crucial baseline for understanding the intrinsic properties of these systems. By employing the computational protocols outlined in this guide, researchers can systematically evaluate the tautomeric preferences of novel 1,2,4-triazole derivatives, thereby informing the design of molecules with optimized biological activity and physicochemical properties. This in silico approach, when integrated with experimental validation, accelerates the journey from molecular concept to therapeutic reality.

References

Methodological & Application

Application Note: Synthesis and Antimicrobial Evaluation of 1,2,4-Triazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, with 1,2,4-triazoles being a particularly prominent class.[1] These five-membered rings, containing three nitrogen atoms, exhibit a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3] Their unique electronic structure and hydrogen bonding capabilities allow for effective interaction with various biological targets.[1] A significant application of 1,2,4-triazole derivatives is in the development of antimicrobial agents to combat the growing challenge of drug-resistant pathogens.[4][5]

The primary mechanism of action for many antifungal 1,2,4-triazoles, such as fluconazole, is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[1][6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Its inhibition disrupts membrane integrity, leading to fungal cell death. This application note provides detailed protocols for several synthetic methods for 1,2,4-triazole derivatives, a standard protocol for antimicrobial screening, and a summary of their activity.

I. Synthetic Protocols for 1,2,4-Triazole Derivatives

A variety of synthetic methodologies exist for the construction of the 1,2,4-triazole ring, ranging from classical condensation reactions to modern microwave-assisted and metal-catalyzed approaches.[1][7] Below are detailed protocols for three distinct and effective methods.

Method 1: Pellizzari Reaction (Classical)

The Pellizzari reaction is a classic method for synthesizing 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and a hydrazide.[7] While robust, this method often requires high temperatures.[7]

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole [7]

-

Reactant Mixture: In a 50 mL round-bottom flask, combine benzamide (1.0 mmol, 121.1 mg) and benzoyl hydrazide (1.0 mmol, 136.1 mg).

-

Heating: Heat the neat (solvent-free) mixture in a sand bath or heating mantle to 220-250°C for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Allow the reaction mixture to cool to room temperature, resulting in a solid residue. Triturate the residue with a 5% sodium hydroxide solution (20 mL) to remove unreacted starting materials.

-

Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water (3 x 15 mL), and allow it to air dry. Recrystallize the crude solid from ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.

Method 2: Microwave-Assisted Synthesis (Green Chemistry)

Microwave-assisted organic synthesis is a green chemistry technique that significantly reduces reaction times and often improves yields compared to conventional heating.[7][8]

Experimental Protocol: Synthesis of 1-Phenyl-1H-1,2,4-triazole [7]

-

Reactant Mixture: In a 10 mL microwave process vial equipped with a magnetic stir bar, add phenylhydrazine (1.0 mmol, 108.1 mg) and formamide (20.0 mmol, 0.8 mL).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 180°C and hold for 15 minutes with continuous stirring.

-

Work-up: After the reaction, cool the vial to room temperature using compressed air. Partition the crude mixture between ethyl acetate (20 mL) and water (20 mL).

-

Extraction & Purification: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final product.

Method 3: Copper-Catalyzed One-Pot Synthesis

Modern synthetic chemistry offers efficient copper-catalyzed methods for constructing 1,2,4-triazoles from readily available starting materials like amides and nitriles.[2][3]

Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-triazole [3]

-

Catalyst & Reactant Mixture: To an oven-dried Schlenk tube, add CuBr (0.1 mmol), an amide (e.g., benzamide, 1.0 mmol), and a nitrile (e.g., benzonitrile, 1.2 mmol).

-

Reaction Conditions: Evacuate and backfill the tube with oxygen (O2) gas (using a balloon). Add 2.0 mL of a suitable solvent (e.g., DMSO). Place the sealed tube in a preheated oil bath at 120°C and stir for 12-24 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the desired 3,5-disubstituted-1,2,4-triazole.

Data Presentation: Comparison of Synthetic Methods

Table 1: Summary of Key Parameters for 1,2,4-Triazole Synthetic Methods.

| Method | Key Reactants | Typical Conditions | Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|---|

| Pellizzari Reaction | Amide, Hydrazide | 220-250°C, Neat | 2-4 hours | Moderate to Good | [7] |

| Microwave-Assisted | Hydrazine, Formamide | 180°C, Microwave | 15 minutes | Good to Excellent | [7][9] |

| Copper-Catalyzed | Amide, Nitrile | 120°C, CuBr, O₂ | 12-24 hours | High (up to 91%) |[3] |

II. Antimicrobial Activity Screening

The evaluation of antimicrobial activity is essential to determine the therapeutic potential of newly synthesized compounds. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension from a fresh culture on an appropriate agar plate. Adjust the turbidity of the suspension in sterile saline or broth to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Dissolve the synthesized 1,2,4-triazole derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 1000 µg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity

Table 2: Representative Antimicrobial Activity (MIC in µg/mL) of Novel 1,2,4-Triazole Derivatives.

| Compound Type | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |

|---|---|---|---|---|---|---|---|

| Nalidixic acid-triazole hybrid | 16 | 16 | 16 | 16 | - | - | [4] |

| Fluoroquinolone-triazole hybrid | 0.25 | - | 0.125 | 0.5 | - | - | [4] |

| Indole-triazole hybrid | Potent | Potent | Potent | Potent | - | - | [4] |

| Triazole-Thiol Schiff Base | 3.12-25 | - | >25 | - | 3.12-12.5 | 6.25-25 | [10] |

| Phenylpiperazine-triazole | 1 | 0.5 | 0.25 | 2 | - | - | [4] |

| Standard: Ciprofloxacin | 0.25-1 | 0.25-1 | ≤0.25 | ≤0.5 | - | - |

| Standard: Fluconazole | - | - | - | - | 0.25-2 | >64 | |

Note: Data is compiled from multiple sources to show representative activity ranges. "-" indicates data not reported.

III. Visualized Workflows and Pathways

General Synthesis and Screening Workflow

The overall process from compound design to biological evaluation follows a logical progression.

References

- 1. bpasjournals.com [bpasjournals.com]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 10. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Anticancer Screening of Novel 1,2,4-Triazole Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-triazole scaffold is a recognized "privileged" heterocyclic core in medicinal chemistry, forming the basis for a wide array of pharmacologically active compounds.[1][2] Its unique physicochemical properties and bioavailability have led to its incorporation into numerous therapeutic agents, including those with anticancer properties like letrozole and anastrozole.[3] Novel 1,2,4-triazole derivatives are continuously being designed and synthesized to explore their potential as next-generation anticancer agents.[1][4] These compounds can exert their effects through various mechanisms, such as inhibiting key enzymes like kinases and topoisomerases, interfering with tubulin polymerization, and modulating apoptotic pathways.[1][3][5]

This document provides a comprehensive guide to the initial in vitro screening of novel 1,2,4-triazole compounds. It outlines a systematic workflow, from primary cytotoxicity screening to more detailed mechanistic assays, to identify and characterize promising lead candidates for further development.

Experimental and Logical Workflow

The screening process follows a hierarchical approach, starting with a broad cytotoxicity assessment and proceeding to more specific assays for promising "hit" compounds. This workflow ensures an efficient use of resources by focusing detailed mechanistic studies on the most potent and interesting candidates.

Caption: High-level workflow for anticancer drug screening.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7][8]

Materials:

-

96-well flat-bottom sterile plates

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)[9]

-

Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

-

Novel 1,2,4-triazole compounds dissolved in DMSO

-

MTT solution: 5 mg/mL in sterile PBS, filtered.[10]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol).[10]

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[10] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the triazole compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[6]

-

Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[11]

-

Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.[10][11]

-

Absorbance Reading: Cover the plate and agitate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[10] Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[12][13]

Materials:

-

6-well sterile plates

-

Flow cytometer

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided with the kit)

-

Phosphate-Buffered Saline (PBS)

-

Test compound(s) at predetermined concentrations (e.g., 1x and 2x IC₅₀)

Procedure:

-

Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and allow them to attach overnight.[12] Treat the cells with the triazole compound at the desired concentrations for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at ~500 x g for 5 minutes.[12][14]

-

Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents induce cell cycle arrest at specific checkpoints. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[15]

Materials:

-

6-well sterile plates

-

Flow cytometer

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[15]

-

RNase A (100 µg/mL)[15]

-

PBS

Procedure:

-

Cell Treatment: Seed cells and treat with the triazole compound as described in the apoptosis protocol.

-

Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation, and wash once with PBS.

-

Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[15][16] Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.

-

Washing: Centrifuge the fixed cells at ~850 x g for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.[16]

-

Staining: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.[15]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. Generate a DNA content frequency histogram.

-

Data Interpretation: The histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content), the second peak represents cells in the G2/M phase (4N DNA content), and the region between them represents cells in the S phase (DNA synthesis). A sub-G1 peak may indicate apoptotic cells with fragmented DNA.

Data Presentation

Quantitative data should be summarized in clear, concise tables to allow for easy comparison of results.

Table 1: Cytotoxicity of Novel 1,2,4-Triazole Compounds against Various Cancer Cell Lines

| Compound ID | Structure/Modification | IC₅₀ (µM) ± SD | ||

|---|---|---|---|---|

| MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | ||

| TP-01 | R = -H | 75.4 ± 5.1 | 89.2 ± 6.3 | 81.5 ± 4.8 |

| TP-02 | R = -Cl | 12.1 ± 1.5 | 15.8 ± 2.1 | 14.3 ± 1.9 |

| TP-03 | R = -OCH₃ | 5.2 ± 0.8 | 8.9 ± 1.1 | 7.6 ± 0.9 |

| TP-04 | R = -NO₂ | 2.5 ± 0.4 | 4.1 ± 0.6 | 3.3 ± 0.5 |

| Doxorubicin | (Reference Drug) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.15 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by Compound TP-04 in A549 Cells after 24h Treatment

| Treatment | Concentration | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |

|---|---|---|---|---|---|

| Control | 0 µM | 95.1 ± 2.3 | 2.5 ± 0.4 | 1.8 ± 0.3 | 0.6 ± 0.1 |

| TP-04 | 4 µM (IC₅₀) | 45.2 ± 3.1 | 35.8 ± 2.5 | 15.1 ± 1.9 | 3.9 ± 0.7 |

| TP-04 | 8 µM (2x IC₅₀) | 15.7 ± 2.0 | 48.9 ± 3.3 | 30.5 ± 2.8 | 4.9 ± 0.8 |

Table 3: Cell Cycle Arrest Induced by Compound TP-04 in A549 Cells after 24h Treatment

| Treatment | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |

|---|---|---|---|---|---|

| Control | 0 µM | 60.5 ± 4.1 | 25.3 ± 2.2 | 14.2 ± 1.8 | 1.1 ± 0.2 |

| TP-04 | 4 µM (IC₅₀) | 55.1 ± 3.8 | 15.7 ± 1.9 | 29.2 ± 3.1 | 5.8 ± 0.9 |

| TP-04 | 8 µM (2x IC₅₀) | 40.3 ± 3.5 | 10.2 ± 1.5 | 49.5 ± 4.0 | 12.4 ± 1.6 |

Potential Mechanism of Action

The anticancer activity of 1,2,4-triazoles often involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[1] For instance, many triazole derivatives are designed as kinase inhibitors, targeting enzymes like EGFR, BRAF, or others in the PI3K/Akt pathway.[3][5] Inhibition of these kinases disrupts downstream signaling, preventing cell cycle progression and ultimately triggering apoptosis.

Caption: Kinase inhibition pathway of a 1,2,4-triazole compound.

References

- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. broadpharm.com [broadpharm.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 15. wp.uthscsa.edu [wp.uthscsa.edu]

- 16. assaygenie.com [assaygenie.com]

Application Notes and Protocols: The Role of 1,2-Dihydro-3H-1,2,4-triazol-3-one in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of agrochemicals incorporating the 1,2-dihydro-3H-1,2,4-triazol-3-one core structure. While the parent compound is not typically used as a direct starting material in the synthesis of major commercial herbicides, the formation of its substituted derivatives is a critical step. This document details the synthetic pathways to key triazolinone-containing herbicides, including Amicarbazone, Sulfentrazone, and Carfentrazone-ethyl.

Introduction to Triazolinone Herbicides

The 1,2,4-triazole moiety is a vital structural component in a wide range of biologically active compounds, including fungicides, insecticides, and herbicides.[1] Herbicides containing the 1,2,dihydro-3H-1,2,4-triazol-3-one (also known as triazolinone) ring system are significant in modern agriculture for their efficacy in controlling a broad spectrum of weeds.[2][3] These herbicides primarily act by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis in plants.[2] This inhibition leads to the accumulation of toxic intermediates, causing rapid disruption of cell membranes and plant death.[2]

Prominent examples of commercial herbicides featuring the triazolinone core include:

-

Amicarbazone: Used for pre- and post-emergence control of annual broadleaf weeds and grasses in crops like corn and sugarcane.[4]

-

Sulfentrazone: A soil-applied herbicide effective against various annual broadleaf weeds and yellow nutsedge in crops such as soybeans and sunflowers.[2]

-

Carfentrazone-ethyl: A post-emergence herbicide for the control of broadleaf weeds in cereals and corn.[5]

The synthesis of these herbicides typically involves the construction of a substituted triazolinone ring as a key intermediate, rather than the derivatization of the parent this compound. The following sections detail the synthetic protocols for these crucial intermediates and their conversion to the final active ingredients.

Synthesis of Triazolinone Herbicide Intermediates

The primary approach to synthesizing triazolinone-based herbicides is through the cyclization of appropriately substituted hydrazine derivatives.

Synthesis of the Core Intermediate for Sulfentrazone